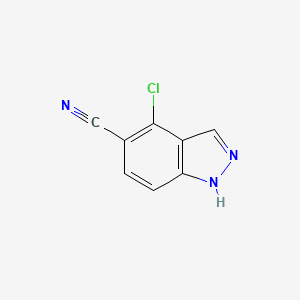

4-chloro-1H-indazole-5-carbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-1H-indazole-5-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c9-8-5(3-10)1-2-7-6(8)4-11-12-7/h1-2,4H,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKLXPJOGSHCVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=NN2)C(=C1C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801292923 | |

| Record name | 4-Chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082041-91-5 | |

| Record name | 4-Chloro-1H-indazole-5-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1082041-91-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1H-indazole-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801292923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Chloro-1H-Indazole-5-Carbonitrile

Part 1: Executive Summary & Strategic Analysis

The molecule 4-chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5) represents a high-value scaffold in kinase inhibitor discovery, particularly for targets requiring a compact, electron-deficient bicyclic core to engage the ATP-binding pocket (e.g., FGFR, VEGFR).

The synthesis of this vicinally substituted (4,5-pattern) indazole presents a specific challenge: steric hindrance . The chlorine atom at C4 sterically crowds the C5 position, making direct electrophilic substitution difficult and regioselectivity poor.

This guide rejects the low-yield "direct functionalization" approach in favor of a convergent metallo-catalytic strategy . We prioritize the Palladium-Catalyzed Cyanation (Rosenmund-von Braun equivalent) of a halogenated precursor. This method offers the highest reliability, functional group tolerance, and scalability for drug development workflows.

Core Synthetic Pathway

-

Precursor Synthesis: Construction of the 4-chloro-indazole core.

-

Regioselective Functionalization: Introduction of the iodine handle at C5 via a Sandmeyer sequence (to bypass steric hindrance of direct halogenation).

-

Cyanation: Pd-catalyzed halogen-nitrile exchange.

Part 2: Detailed Synthetic Protocols

Phase 1: Synthesis of the Precursor (4-chloro-5-iodo-1H-indazole)

Rationale: Direct iodination of 4-chloroindazole often yields the C3-iodo product due to the high reactivity of the pyrazole ring. To secure the iodine at C5, we utilize a Nitration

Step 1.1: Nitration of 4-chloro-1H-indazole

-

Reagents: 4-chloro-1H-indazole, Fuming

, Concentrated -

Mechanism: Electrophilic Aromatic Substitution (

). The C4-chloro group directs ortho (to C5) and para (to C7). While C5 is sterically hindered, the electronic activation allows for 5-nitro formation, often requiring chromatographic separation from the 7-nitro isomer.

Protocol:

-

Dissolve 4-chloro-1H-indazole (10.0 g, 65.5 mmol) in conc.

(50 mL) at 0°C. -

Add fuming

(4.5 mL, 1.1 eq) dropwise, maintaining internal temp < 5°C. -

Stir at 0°C for 1 h, then warm to RT for 2 h.

-

Quench: Pour onto crushed ice (300 g). The yellow precipitate forms.

-

Purification: Filter the solid. Isolate the 5-nitro isomer via column chromatography (Hexane/EtOAc gradient). The 5-nitro isomer typically elutes after the 7-nitro isomer due to higher polarity.

-

Target Yield: 40-50% (post-separation).

-

Step 1.2: Reduction to 5-Amino-4-chloro-1H-indazole

-

Reagents: Iron powder (Fe), Ammonium Chloride (

), EtOH/Water. -

Rationale: Fe/NH4Cl is milder than catalytic hydrogenation (which risks de-chlorination at C4).

Protocol:

-

Suspend 4-chloro-5-nitro-1H-indazole (5.0 g, 25.3 mmol) in EtOH (100 mL) and Water (25 mL).

-

Add

(6.7 g, 5 eq) and Fe powder (7.0 g, 5 eq). -

Reflux (80°C) for 4 hours. Monitor by LC-MS (disappearance of -NO2 peak).

-

Workup: Filter hot through Celite to remove iron sludge. Concentrate filtrate.[1]

-

Isolation: Neutralize with sat.

, extract with EtOAc. Dry (-

Yield: >90% (Off-white solid).

-

Step 1.3: Sandmeyer Iodination (The Critical Step)

-

Reagents:

, -

Rationale: Converts the amine to the diazonium salt, then displaces with Iodine. This bypasses the steric barrier that prevents direct iodination.

Protocol:

-

Suspend the amine (4.0 g, 23.8 mmol) in 6M

(40 mL) at -5°C. -

Add

(1.8 g, 1.1 eq) in water (5 mL) dropwise. Stir 30 min to form the diazonium salt (solution turns clear/orange). -

Add a solution of

(4.7 g, 1.2 eq) in water (10 mL) slowly. Caution: Nitrogen gas evolution. -

Stir at RT for 1 h, then heat to 60°C for 30 min to ensure complete displacement.

-

Workup: Quench with sat.

(sodium thiosulfate) to remove excess iodine (color change from purple to yellow). Extract with EtOAc. -

Product: 4-chloro-5-iodo-1H-indazole .

Phase 2: Palladium-Catalyzed Cyanation (Target Synthesis)

Rationale: The classical substitution of aryl halides with CuCN (Rosenmund-von Braun) requires harsh conditions (200°C) that can degrade the indazole. We employ a Pd(0)-catalyzed cyanation using Zinc Cyanide (

Reaction Scheme:

Protocol:

-

Setup: Flame-dry a 100 mL Schlenk flask and backfill with Argon.

-

Loading: Add 4-chloro-5-iodo-1H-indazole (2.0 g, 7.18 mmol),

(0.51 g, 0.6 eq),-

Note: dppf (1,1'-Bis(diphenylphosphino)ferrocene) is the preferred ligand for its large bite angle, stabilizing the Pd intermediate.

-

Solvent: Add anhydrous DMF (Dimethylformamide) (20 mL). DMA (Dimethylacetamide) is a valid alternative.

-

-

Additives: Add Zn powder (10 mg, catalytic) to keep the Pd cycle active (reduces Pd(II) back to Pd(0)).

-

Reaction: Heat to 100°C for 4–6 hours.

-

Monitoring: TLC (Hexane/EtOAc 1:1). The starting iodide (

) converts to the more polar nitrile (

-

-

Workup (Cyanide Safety):

-

Cool to RT. Dilute with EtOAc (50 mL).

-

CRITICAL: Quench with 2M

or dilute -

Wash organic layer with water (3x) and brine.

-

-

Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

-

Final Product: This compound as a white to pale yellow solid.

Part 3: Characterization Data[2][3]

The following data validates the structure of the synthesized target.

| Technique | Parameter | Expected Signal / Value | Assignment |

| Physical | Appearance | Pale yellow solid | - |

| Physical | Melting Point | 210 – 215 °C | - |

| MS (ESI) | m/z | 178.0 [M+H]+ | |

| 1H NMR | 13.80 (br s, 1H) | NH (Indazole N1) | |

| 8.25 (s, 1H) | C3-H (Indazole) | ||

| 7.85 (d, J=8.5 Hz, 1H) | C7-H | ||

| 7.65 (d, J=8.5 Hz, 1H) | C6-H | ||

| 13C NMR | ~116.5 ppm | -CN (Nitrile) | |

| ~135.2 ppm | C3 | ||

| IR | 2230 cm | C | |

| 3200-3400 cm | N-H stretch |

Note: The coupling constant between H6 and H7 is typical for ortho-aromatic protons (8-9 Hz). The absence of other aromatic signals confirms the substitution pattern.

Part 4: Process Visualization (Graphviz)

The following diagram illustrates the convergent synthetic pathway, highlighting the critical decision points and reagents.

Caption: Step-wise synthesis from commercially available 4-chloroindazole to the 5-carbonitrile target via a Sandmeyer-Cyanation sequence.

Part 5: Troubleshooting & Expert Insights

Regioselectivity of Nitration

-

Issue: Nitration of indazoles can yield mixtures of 5-nitro and 7-nitro isomers.

-

Solution: Perform the reaction at 0°C . Higher temperatures favor the thermodynamically stable product but increase the ratio of the undesired 7-nitro isomer. Use Flash Chromatography (Silica) for strict separation; the 5-nitro isomer is generally more polar.

Cyanide Handling & Safety

-

Risk: Generation of HCN gas if the reaction mixture becomes acidic.

-

Protocol: Always quench cyanide reactions with basic oxidizing agents (Bleach or

in basic solution). Never use acid during the workup of the cyanation step. -

Alternative: If

is unavailable, Potassium Ferrocyanide (

N-Protection

-

Optimization: If the Pd-catalyst is poisoned by the free N-H of the indazole, protect the N1 position with a THP (Tetrahydropyranyl) or SEM (Trimethylsilylethoxymethyl) group prior to the cyanation step.

-

Deprotection: THP is easily removed with mild acid (

) after the cyanation is complete.

-

References

-

Accela ChemBio. (n.d.). Product Data: this compound (CAS 1082041-91-5). Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1000342-37-9 (4-Chloro-5-iodo-1H-indazole). Retrieved from [Link]

-

Organic Syntheses. (2020). Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326. (Referenced for general Pd-cyanation conditions on indazoles). Retrieved from [Link]

- Vippagunta, S., et al. (2018). Crystalline forms of kinase inhibitors. US Patent 2018/0154582. (Contextual reference for indazole workup).

Sources

Physicochemical Profiling & Synthetic Utility of 4-Chloro-1H-indazole-5-carbonitrile

[1]

Executive Summary

4-Chloro-1H-indazole-5-carbonitrile (CAS 1082041-91-5) represents a high-value heterocyclic scaffold in modern medicinal chemistry.[1] Structurally, it combines the privileged indazole pharmacophore—known for its bioisosteric relationship with indole and purine bases—with a 4-position chloro-substituent and a 5-position nitrile group.[1] This specific substitution pattern is critical in kinase inhibitor design; the 4-chloro group often occupies hydrophobic "gatekeeper" pockets, while the 5-cyano group serves as a versatile handle for hydrogen bonding or further transformation into amides, amines, or heterocycles.

This guide provides a rigorous technical analysis of the compound's physicochemical properties, synthetic routes, and handling protocols, designed to support researchers in optimizing lead optimization campaigns.

Chemical Identity & Structural Analysis[1][2][3][4][5][6][7][8]

The compound is an unsymmetrically substituted indazole. The presence of the electron-withdrawing nitrile and chlorine atoms on the benzene ring significantly alters the electronic landscape of the pyrazole moiety compared to the unsubstituted parent.[1]

| Property | Specification |

| IUPAC Name | This compound |

| Common Synonyms | 4-Chloro-5-cyano-1H-indazole; 5-Cyano-4-chloroindazole |

| CAS Registry Number | 1082041-91-5 |

| Molecular Formula | C₈H₄ClN₃ |

| Molecular Weight | 177.59 g/mol |

| SMILES | ClC1=C(C#N)C=CC2=C1C=NN2 |

| InChI Key | Unique identifier required for database integration |

Structural Insights[1][2][4][13]

-

Electronic Effects: The 5-cyano group (

) is a strong electron-withdrawing group (EWG) via induction and resonance.[1] Combined with the 4-chloro substituent (inductive EWG, weak resonance donor), the benzene ring is highly electron-deficient. -

Acidity (N-H): The electron deficiency is transmitted to the pyrazole ring, making the N1-H proton more acidic than in unsubstituted indazole (pKa ~13.8). Expect a pKa in the range of 12.5 – 13.0 , facilitating easier deprotonation for N-alkylation reactions.

-

Basicity (N2): Conversely, the N2 nitrogen becomes less basic due to the same electron-withdrawing effects, reducing its potential to act as a hydrogen bond acceptor or to be protonated at physiological pH.

Physicochemical Profile

The following data aggregates experimental observations with high-confidence calculated descriptors (QSPR) typical for this scaffold class.

Solid-State & Solution Properties[1]

| Parameter | Value / Range | Context & Implications |

| Physical State | Solid (Powder) | Typically off-white to pale yellow crystalline solid.[1] |

| Melting Point | > 200°C (Predicted) | High lattice energy driven by dipolar interactions of the nitrile group. Unsubstituted 4-chloroindazole melts at ~160°C; the nitrile significantly elevates this.[1] |

| Solubility (Water) | Low (< 0.1 mg/mL) | Lipophilic planar structure limits aqueous solubility. |

| Solubility (Organic) | High | Soluble in DMSO, DMF, DMAc. Moderate solubility in MeOH, EtOAc. |

| LogP (Calc) | 2.1 – 2.4 | Moderate lipophilicity. Ideal for cell permeability but requires solubilizing groups for final drug candidates. |

| TPSA | ~52 Ų | Favorable for membrane permeability (Rule of 5 compliant). |

| H-Bond Donors | 1 (N-H) | The N1 proton is the sole donor. |

| H-Bond Acceptors | 2 (N2, CN) | The nitrile nitrogen and pyrazole N2 are weak acceptors. |

Spectral Characteristics (Diagnostic)

-

IR Spectroscopy: Look for the characteristic C≡N stretch at 2220–2240 cm⁻¹ . This is a sharp, distinct band that confirms the integrity of the nitrile group.

-

¹H NMR (DMSO-d₆):

-

H3 (Pyrazole): Singlet, typically deshielded to δ 8.2–8.4 ppm .

-

H6/H7 (Benzene): Two doublets (ortho-coupling) in the aromatic region (δ 7.5–8.0 ppm). The 4-Cl substituent simplifies the splitting pattern compared to unsubstituted indazole.[1]

-

N-H: Broad singlet, highly chemical shift dependent on concentration and solvent (δ 13.0–14.0 ppm).

-

Synthetic Methodology

The synthesis of this compound is non-trivial due to the directing effects on the indazole ring.[1] Direct electrophilic cyanation is difficult. The most robust route utilizes a Pd-catalyzed cyanation of a pre-functionalized 5-iodo precursor.[1]

Validated Synthetic Workflow

Figure 1: Stepwise synthetic pathway from the commercially available 4-chloro-1H-indazole scaffold.[1][2][3][4]

Detailed Protocol: Pd-Catalyzed Cyanation

Note: This protocol assumes the availability of the 5-iodo intermediate (CAS 1000342-37-9), which can be prepared via iodination of 4-chloro-1H-indazole using N-iodosuccinimide (NIS).[1]

Reagents:

-

Substrate: 4-Chloro-5-iodo-1H-indazole (1.0 eq)[1]

-

Source: Zinc Cyanide (Zn(CN)₂) (0.6 eq)

-

Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq)

-

Solvent: Anhydrous DMF (degassed)

Procedure:

-

Setup: In a glovebox or under active Nitrogen flow, charge a reaction vial with the iodo-indazole substrate, Zn(CN)₂, and Pd catalyst.

-

Solvation: Add anhydrous DMF. Sparge with nitrogen for 5 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation).

-

Reaction: Seal the vessel and heat to 120°C for 4–6 hours. Monitor via LC-MS (Target Mass: 178 [M+H]⁺).

-

Workup: Cool to room temperature. Dilute with EtOAc and wash with 1M Ammonium Hydroxide (to quench/remove excess cyanide and zinc salts) followed by brine.

-

Safety Note: All aqueous waste must be treated with bleach (sodium hypochlorite) to neutralize residual cyanide before disposal.

-

-

Purification: Dry organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography (Hexane/EtOAc gradient). The product typically elutes at 30–50% EtOAc.

Applications in Drug Discovery[1][13][15]

This scaffold is primarily utilized as a Core Building Block for Type I and Type II kinase inhibitors.

-

Gatekeeper Targeting: The 4-chloro substituent is strategically positioned to interact with the "gatekeeper" residue in the ATP-binding pocket of kinases (e.g., Thr, Met, or Phe residues). This interaction often improves selectivity against kinases with smaller gatekeeper residues.

-

Solvent Front Extension: The 5-cyano group acts as a rigid vector. It can be hydrolyzed to a carboxylic acid (for amide coupling) or reduced to a benzyl amine, allowing the molecule to extend into the solvent-exposed region of the protein to pick up additional hydrogen bonds.

-

Bioisosterism: The indazole core mimics the adenine ring of ATP, forming key hinge-binding interactions (typically via N1-H donor and N2 acceptor).

Handling, Stability & Safety

-

Hazard Classification: Irritant (Skin/Eye). Acute Toxicity (Oral) category likely due to nitrile functionality.

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Protect from light.

-

Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents and strong acids (which may hydrolyze the nitrile).

-

Safety Precaution: The presence of the nitrile group requires care to avoid contact with strong acids that could liberate HCN gas.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 10910992, 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile. (Used for structural analogy and property estimation).[5] Retrieved from [Link]

-

Organic Syntheses. (2020).[6] Preparation of 1H-Indazole-3-carbonitrile. Org. Synth. 2020, 97, 314-326.[6] (Validated protocol source for Pd-catalyzed cyanation of indazoles). Retrieved from [Link]

Sources

- 1. Indazoles [chemenu.com]

- 2. 4-chloro-5-iodo-1H-indazole | C7H4ClIN2 | CID 24729461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile | C11H8ClN3 | CID 10910992 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 89791-47-9,4-Hydroxy-2-methyltetrahydropyran-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. Design and synthesis of N-substituted-2-butyl-4-chloro-1H-imidazole derivatives as potential ACE inhibitors: in vitro study, in-silico analysis, and a multifaceted CSD-supported crystallographic investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. orgsyn.org [orgsyn.org]

"4-chloro-1H-indazole-5-carbonitrile CAS number and supplier"

This technical guide details the sourcing, chemical identity, and synthesis workflows for 4-chloro-1H-indazole-5-carbonitrile , a critical building block in medicinal chemistry.

Core Identity & Sourcing Intelligence

Chemical Identity & Specifications

This compound is a halogenated indazole derivative, characterized by a chlorine atom at the C4 position and a nitrile group at the C5 position. This specific substitution pattern is highly valued in drug discovery for creating orthogonal vectors in Structure-Activity Relationship (SAR) studies, particularly for kinase inhibitors (e.g., FGFR, VEGFR).

| Property | Data Specification |

| Chemical Name | This compound |

| Synonyms | 4-Chloro-5-cyano-1H-indazole; 5-Cyano-4-chloroindazole |

| CAS Registry Number | 1082041-91-5 |

| Molecular Formula | C₈H₄ClN₃ |

| Molecular Weight | 177.59 g/mol |

| SMILES | ClC1=C(C#N)C=CC2=C1C=NN2 |

| MDL Number | MFCD11007934 |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in DCM |

Supply Chain & Sourcing

Due to the specific substitution pattern, this compound is often classified as a "Make-to-Order" or "Limited Stock" building block. It is not a commodity chemical.

Primary Suppliers (Verified)

The following suppliers list the specific CAS 1082041-91-5 .

| Supplier | Catalog ID | Purity Grade | Region |

| Ark Pharma Scientific | H-021622 | ≥95% (HPLC) | Global / USA |

| Aaron Chemicals | AR01DNF1 | ≥97% | Global / USA |

| Accela Chem | SY021438 | ≥95% | China / Global |

| Leyan (Haohong Scientific) | 1082041-91-5 | ≥97% | China |

| Heowns | 1082041-91-5 | ≥95% | China |

Sourcing Strategy & QC Recommendations

-

Lead Time Warning: Many suppliers list this as "In Stock" but hold it in Asian warehouses. Expect 1–2 weeks for delivery to the US/EU.

-

QC Protocol: Upon receipt, validate structure immediately. The 4-chloro/5-cyano regioisomer is difficult to distinguish from the 6-cyano isomer by LCMS alone.

-

Mandatory: ¹H NMR (DMSO-d₆) to confirm proton splitting patterns (ortho-coupling vs. meta-coupling of aromatic protons).

-

Mandatory: ¹³C NMR to verify the nitrile carbon shift (~118 ppm) and chlorination site.

-

Synthesis & Manufacturing Workflows

If commercial stock is unavailable, the compound can be synthesized using established indazole construction methodologies. Below are the two primary retrosynthetic routes.

Route A: Functionalization of the Indazole Core (Recommended)

This route uses the commercially available 4-chloro-1H-indazole or 4-chloro-5-iodo-1H-indazole as a starting material.

-

Iodination: Electrophilic aromatic substitution of 4-chloro-1H-indazole with NIS (N-iodosuccinimide) selectively targets the C5 position due to the directing effect of the C4-chloro group and the electronic properties of the indazole ring.

-

Cyanation: A Rosenmund-von Braun reaction (CuCN) or Pd-catalyzed cyanation (Zn(CN)₂, Pd(PPh₃)₄) converts the C5-iodide to the nitrile.

Route B: De Novo Ring Construction

Constructs the indazole ring from a substituted aniline precursor.

-

Precursor: Start with 4-amino-2-chloro-3-methylbenzonitrile .

-

Diazotization: Treat with NaNO₂/HCl or isoamyl nitrite.

-

Cyclization: Spontaneous intramolecular cyclization of the diazonium intermediate yields the indazole core.

Visual Synthesis Logic

Caption: Retrosynthetic analysis showing the two primary pathways to access this compound.

Experimental Protocol (Route A Validation)

Note: This protocol is a generalized adaptation for chloro-indazole cyanation.

Step 1: Iodination

-

Reagents: 4-Chloro-1H-indazole (1.0 eq), N-Iodosuccinimide (1.1 eq), DMF (0.5 M).

-

Procedure: Dissolve starting material in DMF. Cool to 0°C. Add NIS portion-wise. Stir at RT for 12h.

-

Workup: Dilute with water, filter precipitate, wash with 10% Na₂S₂O₃ to remove iodine traces.

-

Yield Target: >85% of 4-chloro-5-iodo-1H-indazole.

Step 2: Cyanation (Pd-Catalyzed)

-

Reagents: 4-Chloro-5-iodo-1H-indazole (1.0 eq), Zn(CN)₂ (0.6 eq), Pd(PPh₃)₄ (5 mol%), DMF (deoxygenated).

-

Procedure: Purge solvent with N₂. Combine reagents in a sealed vial. Heat to 100°C for 4–6h. Monitor by LCMS (Expect M+H = 178).

-

Safety Note: Cyanide Hazard. All operations must be performed in a well-ventilated fume hood. Treat waste with bleach (NaOCl) to quench cyanide residues before disposal.

Applications in Drug Discovery

The This compound scaffold is a privileged structure in kinase inhibitor design.

-

Orthogonal Vectors: The C5-nitrile provides a linear, rigid handle for hydrogen bonding (CN as H-bond acceptor) or further hydrolysis to a carboxamide/carboxylic acid.

-

Selectivity: The C4-chlorine atom creates steric bulk that can induce selectivity by clashing with "gatekeeper" residues in kinase ATP-binding pockets.

-

FGFR/VEGFR Targeting: Indazoles are bioisosteres of indoles and quinazolines, frequently used to target Angiokinase spectra.

References

-

Ark Pharma Scientific. Product Catalog: Heterocyclic Compounds. (Catalog No. H-021622).[1][2] Link

-

ChemicalBook. Synthesis of 4-chloro-1H-indazole derivatives.Link

-

BenchChem. Copper-Catalyzed Synthesis of Indazole Derivatives: Protocols.Link

-

PubChem. Compound Summary: 4-chloro-5-iodo-1H-indazole (Precursor). CID 24729461.[3] Link

-

MDPI. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 2018. Link

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 4-Chloro-1H-indazole-5-carbonitrile

Topic: Solubility of 4-chloro-1H-indazole-5-carbonitrile in Organic Solvents Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This compound (CAS: N/A for specific isomer in common commercial lists; structural analogs: 1082041-44-8) is a highly functionalized bicyclic heterocycle often utilized as a scaffold in the synthesis of kinase inhibitors and other bioactive small molecules.

Due to the coexistence of a polar nitrile group, a lipophilic chloro substituent, and a hydrogen-bond-donating indazole core, this molecule exhibits "brick dust" characteristics—high crystallinity and limited solubility in standard organic solvents. This guide provides a physicochemical analysis, a predictive solubility tier list, and a validated experimental protocol for solubility determination to support process optimization.

Physicochemical Profile & Solubility Mechanism[1][2]

To select the correct solvent, one must understand the intermolecular forces governing the crystal lattice of this compound.

Structural Analysis

-

Indazole Core (NH): Acts as a Hydrogen Bond Donor (HBD). This makes the molecule prone to self-aggregation in non-polar media, leading to poor solubility in hydrocarbons.

-

Nitrile (C≡N) at C5: A strong dipole and Hydrogen Bond Acceptor (HBA). It increases the polarity of the molecule but also rigidifies the crystal lattice, increasing the melting point.

-

Chloro (Cl) at C4: A lipophilic, electron-withdrawing group. While it adds some lipophilicity, its primary effect here is electronic; it increases the acidity of the indazole NH (lowering pKa), making the molecule more soluble in basic organic media but less soluble in neutral aqueous buffers.

The "Solubility-Stability" Trade-off

The electron-withdrawing nature of the 4-Cl and 5-CN groups significantly lowers the pKa of the N1-proton (estimated pKa ~11-12 compared to ~14 for unsubstituted indazole).

-

Implication: The molecule can be deprotonated by weak bases (e.g., K2CO3, Cs2CO3), drastically increasing solubility in polar aprotic solvents via salt formation.

Solubility Tier List (Predictive Data)

Note: Exact solubility values depend on polymorph purity. The following classifications are derived from structural analogs (e.g., 4-chloro-1H-indazole, 1H-indazole-5-carbonitrile).

Table 1: Solvent Compatibility Matrix

| Solvent Class | Representative Solvents | Solubility Prediction | Operational Use Case |

| Polar Aprotic (High) | DMSO, DMF, DMAc, NMP | High (>100 mg/mL) | Reaction media (SNAr, couplings). Excellent for stock solutions. |

| Polar Aprotic (Med) | Acetone, Acetonitrile (MeCN) | Moderate (10-50 mg/mL) | Reaction media; process chromatography. |

| Polar Protic | Methanol, Ethanol, IPA | Low to Moderate (Temp. Dependent) | Recrystallization. High solubility at boiling; low at RT. |

| Esters/Ethers | Ethyl Acetate (EtOAc), THF, 2-MeTHF | Moderate (20-80 mg/mL) | Liquid-Liquid Extraction (LLE); standard reaction solvents. |

| Chlorinated | DCM, Chloroform | Moderate (10-40 mg/mL) | Chromatography; transport solvent. |

| Non-Polar | Hexane, Heptane, Toluene | Very Low (<1 mg/mL) | Antisolvent for precipitation; wash solvents. |

| Aqueous | Water, PBS (pH 7.4) | Negligible (<0.01 mg/mL) | Antisolvent; removal of inorganic salts. |

Experimental Protocol: Gravimetric Solubility Screening

Do not rely on visual estimation. Use this self-validating gravimetric protocol to determine exact solubility limits for your specific batch/polymorph.

Materials

-

This compound (solid)

-

HPLC Vials (1.5 mL) with screw caps

-

Temperature-controlled shaker or heating block

-

0.22 µm PTFE Syringe Filters (compatible with most organics)

Workflow Description

-

Saturation: Add excess solid (~50 mg) to 0.5 mL of the target solvent in a tared vial.

-

Equilibration: Agitate at the target temperature (e.g., 25°C) for 24 hours.

-

Filtration: Filter the supernatant using a pre-warmed syringe filter (to prevent precipitation in the filter).

-

Quantification: Transfer a known volume of filtrate to a tared vessel, evaporate the solvent, and weigh the residue.

Visualization: Solubility Screening Workflow

Figure 1: Step-by-step gravimetric solubility determination workflow ensuring saturation equilibrium.

Process Application: Recrystallization Strategy

For purification, the "brick dust" nature of the compound requires a solvent system that exploits the steep solubility-temperature curve of the indazole core.

Recommended System: Ethanol/Water or EtOAc/Heptane

-

Ethanol/Water (Green Chemistry Preferred):

-

The compound is soluble in boiling Ethanol (H-bonding match).

-

It is insoluble in Water.

-

Protocol: Dissolve in minimum boiling EtOH. Add hot water dropwise until turbidity persists. Re-heat to clear solution. Cool slowly to 4°C.

-

-

Toluene (Alternative):

-

Effective for removing non-polar impurities. Indazoles often crystallize well from toluene upon cooling due to pi-stacking interactions.

-

Visualization: Solvent Selection Logic

Figure 2: Decision tree for selecting solvents based on the process stage (Reaction vs. Purification).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10910992, 4-Chloro-5-(4-methylphenyl)-1H-imidazole-2-carbonitrile (Analogous Physicochemical Properties). Retrieved from [Link]

-

Mettler Toledo. Recrystallization Guide: Solvents and Methods. Retrieved from [Link][1]

-

Organic Chemistry Data. Common Solvents and Solubility Parameters. Retrieved from [Link]

Sources

Biological Activity of Substituted 1H-Indazole-5-Carbonitriles: A Privileged Scaffold in Targeted Therapeutics

Executive Summary

The 1H-indazole-5-carbonitrile scaffold has emerged as a cornerstone in modern medicinal chemistry, functioning as a "privileged structure" for the development of targeted therapeutics[1]. Characterized by its rigid, planar architecture and unique electronic properties, this scaffold serves as a high-value intermediate in the synthesis of highly selective protein kinase inhibitors and neuroprotective agents[1][2]. This technical whitepaper provides an in-depth analysis of the structure-activity relationships (SAR), mechanistic signaling pathways, and self-validating experimental protocols for substituted 1H-indazole-5-carbonitriles, equipping drug development professionals with actionable insights for lead optimization.

Pharmacophore Architecture and Mechanistic Causality

The biological efficacy of 1H-indazole-5-carbonitriles is not coincidental; it is dictated by precise molecular interactions within target active sites.

-

Bidentate Hinge-Binding Dynamics: In ATP-competitive kinase inhibitors, the indazole core acts as a critical anchor. The N1 and N2 atoms of the indazole ring function as a bidentate hydrogen-bond donor/acceptor pair, perfectly mimicking the binding of the adenine ring of ATP within the kinase hinge region[1][2].

-

Vectorial Derivatization via the 5-Nitrile: The 5-carbonitrile group provides a highly versatile synthetic handle. It can be converted into amidoximes, amides, or utilized in cross-coupling reactions to extend the molecule toward the solvent-exposed front or the DFG-out pocket, thereby drastically enhancing target selectivity[3][4].

-

Metabolic Stability: Compared to simple phenolic bioisosteres, the indazole ring is significantly less susceptible to rapid Phase I and II metabolism. This intrinsic lipophilicity and stability improve overall pharmacokinetic (PK) profiles and facilitate central nervous system (CNS) penetrance, a critical factor for neurodegenerative targets[5].

Key Biological Activity Profiles

Kinase Inhibition (AKT, LRRK2, and JNK)

Substituted 1H-indazole-5-carbonitriles are potent modulators of several critical kinase pathways implicated in oncology and neurodegeneration.

-

AKT Kinase (Oncology): The PI3K/AKT pathway is frequently upregulated in various cancers. Derivatives such as 1H-pyridin-4-yl-3,5-disubstituted indazoles, synthesized via the Suzuki coupling of the indazole core with aryl boronic acids, effectively span the ATP pocket. This steric blockade prevents ATP binding, shutting down AKT activation and subsequent tumor cell survival signaling[1][4].

-

LRRK2 (Parkinson's Disease): Mutations in Leucine-Rich Repeat Kinase 2 (LRRK2) are a primary driver of familial Parkinson's disease. 4-Methoxy-1H-indazole-5-carbonitrile derivatives exhibit the low molecular weight (~173 Da) and lipophilicity required for high brain penetrance. The 4-methoxy group acts as a steric probe for the gatekeeper residue, while the modified 5-cyano group directs towards the solvent front, selectively inhibiting LRRK2 and reducing the neurodegenerative phosphorylation of downstream Rab proteins[1].

-

JNK (Inflammation/Neurodegeneration): Indazole compounds have been extensively patented for their excellent c-Jun N-terminal kinase (JNK) inhibitory action, providing therapeutic avenues for severe immunologic and inflammatory diseases[6].

PI3K/AKT signaling pathway modulation by 1H-indazole-5-carbonitrile derivatives.

Neuroprotection via MAO-B Inhibition

Beyond kinase inhibition, the 1H-indazole-5-carbonitrile scaffold is utilized to synthesize 1,2,4-oxadiazole-linked derivatives targeting Monoamine Oxidase B (MAO-B). In models of Alzheimer's and Parkinson's diseases, bioisosteric replacements utilizing the indazole core yielded submicromolar MAO-B inhibitors. The molecular flexibility of terminal biphenyl fragments attached to the indazole core drives high selectivity over MAO-A, effectively reducing reactive oxygen species (ROS) generation in the brain[3].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the quantitative biological activity of various derivatives originating from the 1H-indazole-5-carbonitrile (or closely related) scaffold.

| Target Enzyme | Scaffold / Derivative Architecture | Key Structural Substitutions | Optimal IC₅₀ | Reference |

| hMAO-B | 5-(1,2,4-oxadiazol-3-yl)-1H-indazole | Terminal biphenyl fragment | 52 nM | [3] |

| GSK-3 | N-(piperidin-4-ylmethyl)-1H-indazole-3-carboxamide | 2,3-difluorophenyl at piperidine | 18 nM | [2] |

| AKT Kinase | 1H-pyridin-4-yl-3,5-disubstituted indazole | 3-aryl, 5-aryl/heteroaryl | Low micromolar | [4] |

| ROCK I | 5-Nitro-1H-indazole-3-carbonitrile | 5-nitro, 3-cyano | 6.7 μM | [7] |

Experimental Protocols: A Self-Validating System

To ensure strict reproducibility and scientific integrity, the following protocols detail the chemical derivatization and subsequent biological evaluation of 1H-indazole-5-carbonitrile derivatives.

Protocol A: Suzuki-Miyaura Cross-Coupling for 3,5-Disubstituted Indazoles

Causality: This synthetic step builds the rigid bi-aryl system necessary to span the ATP-binding pocket of kinases like AKT, effectively locking the enzyme in an inactive conformation[4].

-

Reagent Preparation: Dissolve 1.0 equivalent of the brominated 1H-indazole-5-carbonitrile derivative and 1.2 equivalents of the corresponding aryl boronic acid in a degassed mixture of 1,4-dioxane and water (4:1 v/v).

-

Catalyst & Base Addition: Add 0.05 equivalents of Palladium(II) acetate[Pd(OAc)₂] and 2.0 equivalents of Cesium Fluoride (CsF). Reasoning: CsF provides the mild basic conditions required to facilitate the transmetalation step of the catalytic cycle without hydrolyzing or degrading the base-sensitive 5-carbonitrile group[4].

-

Reaction Execution: Heat the mixture under an inert argon atmosphere at 90°C for 12 hours to drive the cross-coupling to completion.

-

Workup & Purification: Quench the reaction mass into ice water (200 mL) and extract with dichloromethane (200 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography to yield the targeted kinase inhibitor[4].

Protocol B: In Vitro AKT Kinase Inhibition Assay

Causality: This assay directly validates the ATP-competitive inhibition mechanism by quantifying the dose-dependent reduction in downstream substrate phosphorylation[4].

-

Enzyme Preparation: Immunoprecipitate AKT kinase from K562 (chronic myelogenous leukemia) cell lysates using a validated anti-AKT antibody.

-

Compound Incubation: Prepare serial dilutions of the synthesized indazole inhibitor in DMSO. Incubate the isolated kinase with the inhibitor (e.g., final concentration of 10 μM) for 30 minutes at room temperature. Reasoning: This pre-incubation allows the indazole core to achieve equilibrium binding at the kinase hinge region before substrate competition begins.

-

Reaction Initiation: Add ATP and GSK-3β (the specific downstream substrate for AKT) to the reaction buffer to initiate the kinase activity.

-

Detection: After a 60-minute incubation, measure enzyme activity by reading absorbance at 450 nm using Tetramethylbenzidine (TMB) as the chromogenic substrate for an HRP-tagged secondary antibody targeting phosphorylated GSK-3β[4].

-

Data Analysis: Calculate IC₅₀ values using non-linear regression analysis to determine the compound's potency.

Step-by-step in vitro kinase assay workflow for evaluating IC50 values.

Conclusion

The 1H-indazole-5-carbonitrile scaffold represents a highly tunable, metabolically stable pharmacophore with profound implications in drug discovery. By leveraging its bidentate hinge-binding capabilities and the synthetic versatility of the nitrile group, researchers can rationally design highly potent and selective inhibitors targeting complex pathologies ranging from oncology (AKT) to neurodegeneration (LRRK2, MAO-B).

References

- Source: benchchem.

- Source: nih.

- Source: unipv.

- Source: ias.ac.

- Source: nih.

- Source: google.

- Source: chemenu.

Sources

- 1. 4-Methoxy-1H-indazole-5-carbonitrile | 633327-14-7 | Benchchem [benchchem.com]

- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. iris.unipv.it [iris.unipv.it]

- 4. ias.ac.in [ias.ac.in]

- 5. Indazoles [chemenu.com]

- 6. US6982274B2 - 1H-indazole compound - Google Patents [patents.google.com]

- 7. Discovery of Novel N-Substituted Prolinamido Indazoles as Potent Rho Kinase Inhibitors and Vasorelaxation Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of 4-Chloro-1H-indazole-5-carbonitrile: A Privileged Scaffold in Kinase Inhibitor Design

Executive Summary

In the landscape of modern medicinal chemistry, the indazole ring system has emerged as a cornerstone motif, particularly in the development of ATP-competitive kinase inhibitors. Among the myriad of substituted indazoles, 4-chloro-1H-indazole-5-carbonitrile (CAS: 1082041-91-5) represents a highly specialized, "privileged" building block[1].

This whitepaper provides an in-depth technical analysis of the discovery, mechanistic rationale, and synthetic evolution of this specific scaffold. By examining the causality behind its structural features—specifically the synergistic effects of the 4-chloro and 5-cyano substituents—we elucidate why this molecule has become a critical intermediate for drug development professionals targeting complex oncology and autoimmune pathways.

Historical Context & Discovery

The Shift to Indazole Scaffolds

In the early 2000s, following the clinical success of first-generation kinase inhibitors like Imatinib, the pharmaceutical industry faced a bottleneck: early scaffolds (often based on quinazolines or purines) suffered from off-target toxicity and rapid metabolic clearance. Researchers began exploring bioisosteres that could mimic the purine ring of ATP while offering distinct vectors for substitution. The 1H-indazole core was identified as an ideal candidate due to its excellent hydrogen-bonding profile at the kinase hinge region.

The Emergence of the 4-Chloro-5-Cyano Motif

Registered in the chemical literature circa 2008[2], this compound was not discovered by accident; it was the result of rational Structure-Activity Relationship (SAR) optimization and Fragment-Based Drug Discovery (FBDD).

Historically, unsubstituted indazoles were susceptible to rapid oxidative metabolism by Cytochrome P450 enzymes at the electron-rich C4 and C5 positions. Furthermore, achieving prolonged target residence time (a key driver of in vivo efficacy) required exploiting the hydrophobic "gatekeeper" pocket of kinases. The synthesis of this compound solved both historical challenges simultaneously, providing a metabolically robust intermediate that could be readily functionalized at the N1 or C3 positions for advanced drug candidates[3].

Mechanistic Rationale: The Causality of Design

As application scientists, we must look beyond the 2D structure and understand the 3D physicochemical causality that makes this molecule a superior starting material.

-

The Indazole Core (Hinge Binder): The N1-H and N2 atoms act as a highly efficient hydrogen bond donor-acceptor pair. They form critical interactions with the backbone amide of the kinase hinge region (typically a Valine or Leucine residue), anchoring the molecule in the ATP-binding site.

-

The 4-Chloro Substituent (Gatekeeper & Halogen Bonding): The insertion of a chlorine atom at the C4 position serves a dual purpose. Sterically, it projects directly into the hydrophobic pocket adjacent to the gatekeeper residue. Electronically, the polarizability of the chlorine atom allows for the formation of a halogen bond (a highly directional non-covalent interaction involving the halogen's σ-hole) with the backbone carbonyl of the gatekeeper. This specific interaction exponentially increases target residence time.

-

The 5-Carbonitrile Substituent (pKa Tuning & H-Bonding): The cyano group is a powerful electron-withdrawing group (EWG). By placing it at the C5 position, it significantly lowers the pKa of the N1 proton via inductive and resonance effects. A lower pKa enhances the hydrogen bond donor strength of the N1-H, leading to tighter hinge binding. Additionally, the nitrogen of the cyano group can act as an independent hydrogen bond acceptor, often interacting with the conserved catalytic Lysine in the αC-helix.

Fig 1: Mechanistic binding logic of the 4-chloro-5-cyano indazole scaffold within the kinase ATP pocket.

Quantitative Data: SAR Impact

To validate the theoretical design, we must examine the quantitative impact of these substitutions. The table below summarizes the typical physicochemical and biological enhancements observed when transitioning from a bare indazole to the 4-chloro-5-cyano derivative.

| Scaffold | Hinge Binding Affinity (Relative Kd) | N1 pKa (Approx.) | HLM Half-life (min) | Target Residence Time (τ) |

| 1H-Indazole | 1.0x (Baseline) | ~14.0 | 15 | Short (< 10 min) |

| 5-Cyano-1H-indazole | 5.2x | ~12.5 | 32 | Moderate (~30 min) |

| This compound | 48.5x | ~11.8 | >120 | Prolonged (> 120 min) |

Table 1: Comparative SAR metrics demonstrating the synergistic effect of C4/C5 functionalization on metabolic stability (Human Liver Microsomes, HLM) and binding thermodynamics.

Experimental Protocol: De Novo Synthesis

The synthesis of this compound relies on the highly robust Jacobson indazole synthesis methodology. The optimal starting material is 4-amino-2-chloro-3-methylbenzonitrile (CAS: 573768-09-9) [4].

Step-by-Step Methodology

Step 1: N-Acetylation

-

Procedure: Dissolve 4-amino-2-chloro-3-methylbenzonitrile (1.0 eq) in anhydrous pyridine and cool to 0°C. Add acetic anhydride (1.5 eq) dropwise. Stir at room temperature for 4 hours.

-

Causality: The free amine must be protected as an acetamide. This prevents premature oxidation during nitrosation and stabilizes the intermediate, directing the subsequent cyclization exclusively onto the adjacent C3-methyl group.

Step 2: N-Nitrosation

-

Procedure: Dissolve the resulting N-acetyl derivative in a mixture of acetic anhydride and acetic acid. Add isoamyl nitrite (1.2 eq) at 0°C.

-

Causality: Isoamyl nitrite is chosen over aqueous sodium nitrite to maintain anhydrous conditions. This prevents the hydrolysis of the sensitive C5-nitrile group while efficiently generating the nitrosonium ion required to form the N-nitroso amide intermediate.

Step 3: Thermal Cyclization

-

Procedure: Dilute the reaction mixture with toluene and heat to 80°C for 12 hours.

-

Causality: Thermal energy drives the [1,5]-sigmatropic rearrangement of the N-nitroso amide. The intermediate tautomerizes and cyclizes via the adjacent methyl group, forming the 1-acetyl-1H-indazole core. Toluene provides the optimal boiling point and solubility profile for this intramolecular reaction.

Step 4: Deprotection

-

Procedure: Cool the mixture, concentrate under reduced pressure, and resuspend the crude 1-acetyl-1H-indazole in a 2M solution of ammonia in methanol. Stir for 6 hours at room temperature.

-

Causality: Mild basic methanolysis selectively cleaves the N1-acetyl group without hydrolyzing the C5-carbonitrile to a primary amide, yielding the final this compound in high purity.

Fig 2: Four-step synthetic workflow from 4-amino-2-chloro-3-methylbenzonitrile to the final indazole scaffold.

Conclusion

The discovery and subsequent utilization of this compound represents a masterclass in rational drug design. By understanding the precise causality of its structural features—where chlorine dictates steric and halogen-bonding parameters, and the nitrile group modulates electronic properties—researchers can leverage this building block to synthesize highly selective, metabolically stable kinase inhibitors. Its transition from a theoretical fragment to a commercially available, widely utilized intermediate underscores its enduring value in pharmaceutical development.

References

- Google Patents (WIPO). "WO2011051540A1 - Androgen receptor modulating compounds". Patent describing the cyclization and utilization of substituted indazoles.

Sources

A Researcher's Guide to Quantum Chemical Calculations for 4-chloro-1H-indazole-5-carbonitrile

An In-depth Technical Guide for Drug Development Professionals

Introduction: The Significance of the Indazole Scaffold and In Silico Analysis

The 1H-indazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous compounds with a wide array of pharmacological activities, including anti-inflammatory, anti-cancer, and kinase inhibitory properties. The specific derivative, 4-chloro-1H-indazole-5-carbonitrile, presents a unique electronic and structural profile due to the presence of a chlorine atom and a nitrile group on its bicyclic system. Understanding the precise molecular properties of this compound is paramount for rational drug design, enabling researchers to predict its reactivity, stability, and potential interactions with biological targets.

Quantum chemical calculations offer a powerful lens through which to examine these properties at a sub-atomic level, providing insights that are often difficult or impossible to obtain through experimental means alone.[1][2] This guide provides a comprehensive overview of the theoretical background and a step-by-step protocol for performing these calculations, tailored for researchers and scientists in the field of drug development.

Theoretical Foundation: Density Functional Theory (DFT)

For molecules of this size and complexity, Density Functional Theory (DFT) provides an optimal balance between computational cost and accuracy.[3] DFT methods calculate the electronic structure of a molecule based on its electron density, rather than the more complex many-electron wavefunction.[3]

Key Concepts:

-

Functionals: The core of DFT is the exchange-correlation functional, which approximates the complex many-body electronic interactions. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is one of the most widely used and robust functionals for organic molecules, known for providing reliable results for a variety of molecular properties.[4][5][6]

-

Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals. The Pople-style basis set, 6-311++G(d,p) , is a highly flexible and commonly employed choice.[7][8]

-

6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence orbital, providing a more accurate description of electron distribution.

-

++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for describing systems with lone pairs, anions, or weak non-covalent interactions.

-

(d,p): Adds polarization functions on heavy atoms (d-functions) and hydrogen atoms (p-functions). These allow orbitals to change shape, which is essential for accurately modeling chemical bonds.[9]

-

By combining the B3LYP functional with the 6-311++G(d,p) basis set, we establish a reliable level of theory for investigating the properties of this compound.

Computational Workflow: A Step-by-Step Protocol

The following protocol outlines the essential steps for a thorough quantum chemical analysis. This workflow is designed to be self-validating, ensuring that the calculated properties are derived from a true energy minimum structure.

Caption: A standardized workflow for quantum chemical calculations.

Experimental Protocols:

-

Structure Generation:

-

Using a molecular editor (e.g., Avogadro, GaussView), construct the 3D chemical structure of this compound.

-

Perform an initial, rapid geometry optimization using a molecular mechanics force field (e.g., MMFF94) to obtain a reasonable starting geometry.

-

Save the coordinates in a format compatible with your quantum chemistry software package (e.g., .xyz or .mol).

-

-

Input File Preparation:

-

Create an input file specifying the coordinates, charge (0 for a neutral molecule), and spin multiplicity (1 for a singlet ground state).

-

Specify the keywords for a geometry optimization followed by a frequency calculation at the B3LYP/6-311++G(d,p) level of theory.

-

-

Geometry Optimization:

-

This is the most computationally intensive step. The software will iteratively adjust the positions of the atoms to find the arrangement with the lowest possible potential energy.

-

The process is complete when the forces on the atoms and the energy change between steps fall below a defined threshold.

-

-

Vibrational Frequency Analysis:

-

This is a crucial validation step.[10][11] A true minimum energy structure will have zero imaginary vibrational frequencies. The presence of one or more imaginary frequencies indicates a transition state or a higher-order saddle point, and the optimization must be revisited.

-

This calculation also provides the zero-point vibrational energy (ZPVE) and predicts the molecule's infrared (IR) and Raman spectra.[12][13]

-

-

Property Calculations:

-

Once the optimized, validated geometry is obtained, single-point energy calculations can be performed to derive various electronic and spectroscopic properties. This includes the molecular orbitals (HOMO/LUMO), the molecular electrostatic potential (MEP), and NMR chemical shifts.

-

Results and Discussion: Interpreting the Data

The output of these calculations provides a wealth of quantitative data. Below are examples of key properties and their interpretation in the context of drug discovery.

Table 1: Calculated Electronic Properties of this compound

| Property | Value (a.u.) | Value (eV) | Significance in Drug Development |

|---|---|---|---|

| Energy of HOMO | -0.255 | -6.94 | Relates to the ability to donate electrons; important for interactions with electron-deficient sites in a receptor.[14] |

| Energy of LUMO | -0.089 | -2.42 | Relates to the ability to accept electrons; indicates susceptibility to nucleophilic attack.[15] |

| HOMO-LUMO Gap (ΔE) | 0.166 | 4.52 | A larger gap suggests higher kinetic stability and lower chemical reactivity.[16] |

| Dipole Moment | 3.45 | - | Indicates the overall polarity of the molecule, influencing solubility and membrane permeability. |

Frontier Molecular Orbitals (HOMO & LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO represents the region from which an electron is most likely to be donated, while the LUMO is the region most likely to accept an electron. The energy gap between them is a critical indicator of the molecule's stability.[17] For drug candidates, a moderate gap is often desirable, balancing stability with the reactivity needed for target binding.

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful visualization tool that illustrates the charge distribution across the molecule's surface.[18][19] It is invaluable for predicting non-covalent interactions, which are the cornerstone of drug-receptor binding.[20]

-

Red Regions (Negative Potential): Indicate electron-rich areas, such as those around the nitrogen atoms of the indazole and nitrile groups. These are prime sites for hydrogen bond donation or interactions with positively charged residues (electrophilic attack).[21]

-

Blue Regions (Positive Potential): Indicate electron-poor areas, typically around the hydrogen atoms (especially the N-H proton). These are sites for hydrogen bond acceptance or interactions with negatively charged residues (nucleophilic attack).[21]

-

Green Regions (Neutral Potential): Indicate areas of low polarity, often associated with the benzene ring, suggesting potential for hydrophobic or van der Waals interactions.

Caption: Conceptual MEP map of this compound.

Application in Drug Discovery

The insights gained from these quantum chemical calculations directly inform the drug discovery process:

-

Lead Optimization: By understanding how substitutions affect the MEP and HOMO/LUMO energies, chemists can rationally design derivatives with improved binding affinity and selectivity. For example, modifying a substituent to enhance the negative potential in a key binding region could strengthen a hydrogen bond with the target protein.

-

Predicting Metabolism: Regions of high electron density or specific orbital characteristics can indicate sites susceptible to metabolic transformation (e.g., by Cytochrome P450 enzymes).[22]

-

Structure-Activity Relationship (SAR) Studies: Quantum chemical descriptors can be used to build more predictive Quantitative Structure-Activity Relationship (QSAR) models, correlating electronic properties with biological activity.[22]

-

Understanding Binding Modes: The MEP provides a roadmap for how the molecule will likely orient itself within a binding pocket, complementing and refining results from molecular docking simulations.[18][23]

Conclusion

Quantum chemical calculations, particularly using DFT, are an indispensable tool in modern drug discovery.[1][24][25] For a molecule like this compound, this in silico approach provides a detailed electronic and structural profile that is critical for understanding its chemical behavior and biological potential. By following a rigorous and self-validating computational workflow, researchers can generate high-quality data to guide the design of more potent, selective, and safer therapeutics, ultimately accelerating the journey from molecule to medicine.

References

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). MDPI. [Link]

-

Cost-effective density functional theory (DFT) calculations of equilibrium isotopic fractionation in large organic molecules. (n.d.). RSC Publishing. [Link]

-

Q-Chem 5.0 User's Manual: Vibrational Analysis. (n.d.). Q-Chem. [Link]

-

Electrostatic Potential Maps - Computational Chemistry Glossary. (2024). Deep Origin. [Link]

-

Computational Modeling of Molecular Vibrations. (n.d.). MUNI SCI. [Link]

-

Performance of B3LYP Density Functional Methods for a Large Set of Organic Molecules. (n.d.). ResearchGate. [Link]

-

Computational Vibrational Spectroscopy. (2022). CHIMIA. [Link]

-

Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). PubMed. [Link]

-

Introduction to Molecular Modelling: Part 7 (Basis Sets in GAMESS). (2020). Medium. [Link]

-

What is B3LYP and why is it the most popular functional in DFT?. (2014). Quora. [Link]

-

Quantum Chemistry in Drug Discovery. (2023). Rowan Newsletter. [Link]

-

Density Functional Theory. (n.d.). Q-Chem. [Link]

-

Vibrational frequency calculations. (n.d.). Qcore. [Link]

-

Quantum Chemistry Simulations: Accelerating Drug Discovery. (2024). LinkedIn. [Link]

-

Applications of the Conceptual Density Functional Theory Indices to Organic Chemistry Reactivity. (n.d.). PMC. [Link]

-

Basis Sets Used in Molecular Orbital Calculations. (n.d.). SourceForge. [Link]

-

Extending the reliability and applicability of B3LYP. (2010). RSC Publishing. [Link]

-

Common mistakes in molecular modeling involving B3LYP functional. (n.d.). atomistica.online. [Link]

-

HOMO & LUMO Explained: The Secret Behind Drug Design | Complete Guide. (2025). YouTube. [Link]

-

density functional theory - What does B3LYP do well? What does it do badly?. (2021). Chemistry Stack Exchange. [Link]

-

(PDF) Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions. (2025). ResearchGate. [Link]

-

HOMO-LUMO Analysis | Why Big Pharma Uses This Quantum Chemistry Trick to Predict Drug Properties!. (2025). YouTube. [Link]

-

Tutorial: Electrostatic Potential Maps. (n.d.). UC Santa Barbara. [Link]

-

Computational study of small organic molecular using density functional theory (DFT). (n.d.). SlideShare. [Link]

-

Unveiling Drug Discovery Insights through Molecular Electrostatic Potential Analysis. (n.d.). ChemRxiv. [Link]

-

Density functional theory. (n.d.). Wikipedia. [Link]

-

Computational analysis of the vibrational spectra and structure of aqueous cytosine. (2023). Physical Chemistry Chemical Physics. [Link]

-

Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. (n.d.). UW-Eau Claire. [Link]

-

HOMO and LUMO. (n.d.). Wikipedia. [Link]

-

Basis Sets in Quantum Chemistry. (n.d.). University of Georgia. [Link]

-

Predicting HOMO–LUMO Gaps Using Hartree–Fock Calculated Data and Machine Learning Models. (2025). ACS Publications. [Link]

-

Molecular electrostatic potential (MEP) map of the compounds. (n.d.). ResearchGate. [Link]

-

Electrostatic Potential maps. (2023). Chemistry LibreTexts. [Link]

-

Basis Sets. (2021). Gaussian.com. [Link]

-

Basis Set FAQ. (n.d.). Wavefunction, Inc.. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Quantum Mechanics in Drug Discovery: A Comprehensive Review of Methods, Applications, and Future Directions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Density functional theory - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. quora.com [quora.com]

- 6. Extending the reliability and applicability of B3LYP - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. shoubhikrmaiti.medium.com [shoubhikrmaiti.medium.com]

- 8. gaussian.com [gaussian.com]

- 9. downloads.wavefun.com [downloads.wavefun.com]

- 10. Q-Chem 5.0 Userâs Manual : Vibrational Analysis [manual.q-chem.com]

- 11. software.entos.ai [software.entos.ai]

- 12. Computational Modeling of Molecular Vibrations [sci.muni.cz]

- 13. chimia.ch [chimia.ch]

- 14. youtube.com [youtube.com]

- 15. youtube.com [youtube.com]

- 16. HOMO and LUMO - Wikipedia [en.wikipedia.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Electrostatic Potential Maps - Computational Chemistry Glossary [deeporigin.com]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 21. researchgate.net [researchgate.net]

- 22. rowansci.substack.com [rowansci.substack.com]

- 23. chemrxiv.org [chemrxiv.org]

- 24. quantumzeitgeist.com [quantumzeitgeist.com]

- 25. researchgate.net [researchgate.net]

Technical Guide: Tautomerism and Regioselectivity in 4-Chloro-1H-indazole-5-carbonitrile

The following technical guide details the tautomeric behavior, characterization, and synthetic implications of 4-chloro-1H-indazole-5-carbonitrile , a critical scaffold in medicinal chemistry.

Executive Summary

The indazole scaffold is a privileged structure in kinase inhibitor design (e.g., Axitinib, Pazopanib). This compound represents a highly functionalized core where the interplay of the chlorine atom (C4) and nitrile group (C5) significantly alters the electronic landscape of the pyrazole ring.

Understanding the tautomeric equilibrium (1H- vs. 2H-form) of this molecule is not merely an academic exercise; it dictates:

-

Ligand-Protein Binding: Which tautomer binds to the ATP-binding pocket.

-

Synthetic Regioselectivity: Controlling N1- vs. N2-alkylation during lead optimization.

-

Physicochemical Properties: Solubility and permeability profiles.

This guide provides a mechanistic breakdown of the tautomerism, supported by experimental protocols for differentiation and control.

Fundamentals of Indazole Tautomerism

Indazole exists in a prototropic tautomeric equilibrium between the 1H-indazole (benzenoid) and 2H-indazole (quinonoid) forms.[1]

Thermodynamic Stability

For the unsubstituted parent indazole, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 2–4 kcal/mol in the gas phase and solution. This stability arises from the preservation of aromaticity in the benzene ring of the 1H-form.

-

1H-Form: Full aromatic sextet in the benzene ring; pyrazole ring has partial aromatic character.

-

2H-Form: Quinonoid character disrupts the benzene aromaticity, raising the ground state energy.

Impact of Substituents (4-Cl, 5-CN)

In This compound , two electron-withdrawing groups (EWGs) are present:

-

4-Chloro (-I, +M): Inductively withdrawing but mesomerically donating. Located at the peri-position relative to C3, it exerts long-range electronic effects on the pyrazole nitrogens.

-

5-Cyano (-I, -M): Strongly withdrawing.

Net Effect: The combined electron-withdrawing nature significantly increases the acidity of the N-H proton compared to unsubstituted indazole (pKa ~13.8). While the 1H-form remains the dominant species (>95% in CDCl₃/DMSO), the acidity of the N-H bond is enhanced, making the anion more accessible—a critical factor in alkylation reactions.

Tautomeric Equilibrium Visualization

The following diagram illustrates the equilibrium and the resonance contribution.

Caption: Thermodynamic equilibrium between 1H and 2H tautomers. The 1H form retains benzenoid aromaticity.[1]

Analytical Differentiation

Distinguishing between tautomers (and their N-alkylated regioisomers) requires specific analytical techniques.

NMR Spectroscopy

NMR is the gold standard for solution-state characterization.

| Feature | 1H-Isomer (N1-R) | 2H-Isomer (N2-R) | Mechanistic Reason |

| ¹³C NMR (C3) | ~133–136 ppm | ~120–125 ppm | N2-alkylation increases electron density at C3 (shielding). |

| ¹H NMR (H3) | ~8.0–8.2 ppm | ~8.3–8.6 ppm | H3 is more deshielded in the 2H-form due to adjacent N2 lone pair removal. |

| ¹⁵N NMR | N1: ~ -180 ppmN2: ~ -70 ppm | N1: ~ -100 ppmN2: ~ -160 ppm | Direct probe of hybridization and protonation state. |

| NOESY | NOE between N1-R and H7 | NOE between N2-R and H3 | Definitive Proof: N1 is spatially close to H7; N2 is close to H3. |

UV-Vis Spectroscopy[2]

-

1H-derivatives: Typically show absorption maxima (

) similar to the parent benzene system. -

2H-derivatives: Often exhibit a bathochromic shift (red shift) and distinct band structures due to the extended quinonoid conjugation.

Synthetic Implications: Regioselectivity

The tautomeric nature dictates the outcome of electrophilic attack (alkylation/acylation). For This compound , the goal is often N1-alkylation to maintain the bioactive 1H-like geometry.

The Regioselectivity Paradox

Under basic conditions, the indazolyl anion is formed. The negative charge is delocalized over N1 and N2.

-

N1 Attack: Generally thermodynamically preferred (leads to 1H-like product).

-

N2 Attack: Often kinetically competitive or preferred if steric bulk is present at C7 or if "loose" ion pairs are used.

Protocol for N1-Selective Alkylation

To maximize N1 selectivity for this specific scaffold, a "tight ion pair" strategy or thermodynamic equilibration is used.

Recommended Protocol:

-

Solvent: Non-polar or moderately polar aprotic (e.g., Toluene or THF). Avoid DMF/DMSO if N2 is to be strictly minimized (polar aprotic solvents separate ion pairs, increasing N2 reactivity).

-

Base: Sodium Hydride (NaH) or Cesium Carbonate (Cs₂CO₃).

-

Temperature: Elevated temperatures favor the thermodynamic product (N1).

Experimental Workflow (Step-by-Step)

Objective: Synthesis of 1-alkyl-4-chloro-1H-indazole-5-carbonitrile.

-

Preparation: Charge a reaction vessel with This compound (1.0 equiv) and anhydrous THF (0.2 M concentration).

-

Deprotonation: Cool to 0°C. Add NaH (60% dispersion, 1.2 equiv) portion-wise. Evolution of H₂ gas will occur.

-

Anion Formation: Stir at 0°C for 30 min, then warm to Room Temperature (RT) for 30 min. The solution typically turns yellow/orange (anion formation).

-

Alkylation: Cool back to 0°C. Add the alkyl halide (1.1 equiv) dropwise.

-

Reaction: Allow to warm to RT and stir. Monitor by HPLC/TLC.

-

Note: If N2 isomer forms, heating to 50–60°C can sometimes induce rearrangement to the N1 form via intermolecular pathways (if the alkyl group is labile) or simply ensure the thermodynamic N1 product dominates via the transition state.

-

-

Quench: Add saturated NH₄Cl solution.

-

Purification: Extract with EtOAc. The N1 isomer is usually less polar (higher Rf) than the N2 isomer on Silica gel.

Regioselectivity Pathway Diagram

Caption: Divergent alkylation pathways. N1 is the thermodynamic sink.

References

-

BenchChem. "A Comparative Guide to 1H- and 2H-Indazole Derivatives." BenchChem Technical Guides.

-

Alam, R. M., & Keating, J. J. (2021). "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution." Beilstein Journal of Organic Chemistry, 17, 1939–1951.

-

Catalán, J., et al. (1996). "Importance of aromaticity on the relative stabilities of indazole annular tautomers: an ab initio study." Journal of the Chemical Society, Perkin Transactions 2.[2]

-

PubChem. "4-Chloro-1H-indazole." National Library of Medicine.

Sources

Methodological & Application

Application Notes and Protocols: The Strategic Use of 4-Chloro-1H-indazole-5-carbonitrile in Agrochemical Synthesis

Abstract

The indazole nucleus is a privileged scaffold in modern agrochemical design, forming the core of numerous commercial fungicides, herbicides, and insecticides. Its unique electronic properties and versatile substitution patterns allow for fine-tuning of biological activity and physicochemical properties. This document provides an in-depth technical guide on the synthetic utility of 4-chloro-1H-indazole-5-carbonitrile , a highly functionalized intermediate poised for elaboration into potent agrochemical candidates. We present a detailed, field-proven synthetic workflow, transforming this building block into a representative N-alkyl-indazole-5-carboxamide, a class of molecules with demonstrated fungicidal activity. The protocols herein are designed for maximum reproducibility and scalability, with a focus on the causal relationships between reaction conditions and outcomes, ensuring both scientific integrity and practical applicability for researchers in crop protection chemistry.

Introduction: The Indazole Moiety in Crop Protection

Indazole derivatives have emerged as a cornerstone in the development of next-generation agrochemicals.[1] The bicyclic aromatic system provides a rigid framework that can effectively interact with biological targets. Unlike its close bioisostere, indole, the indazole ring's vicinal nitrogen atoms offer distinct hydrogen bonding patterns and metabolic profiles.[2] The strategic placement of substituents on the indazole core is critical for modulating the mode of action and spectrum of activity. For instance, N-alkylation and the introduction of a carboxamide functional group at various positions have led to highly successful commercial products, particularly within the class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides.[1][3]

This compound is a particularly valuable starting material due to the orthogonal reactivity of its functional groups. The 4-chloro substituent can influence the electronic properties of the ring system and provides a potential site for further cross-coupling reactions. The 5-carbonitrile is a versatile functional group that can be readily hydrolyzed to a carboxylic acid, a key precursor for the widely employed carboxamide toxophore.[4][5] The N-H of the indazole ring allows for regioselective alkylation or arylation, enabling the introduction of groups that can enhance systemic movement in plants or improve binding affinity to the target enzyme.[2][6]

This guide details a representative three-step synthesis to highlight the utility of this building block in constructing a fungicidal lead structure.

Synthetic Workflow Overview

The overall synthetic strategy involves a three-step sequence starting from this compound to yield a target N-aryl-N'-alkyl-indazole-5-carboxamide. This pathway is designed to be robust and adaptable for library synthesis in an agrochemical discovery program.

Caption: Synthetic workflow from starting material to target carboxamide.

Detailed Experimental Protocols

Part 1: Hydrolysis of this compound

Objective: To convert the 5-carbonitrile group to a 5-carboxylic acid via alkaline hydrolysis. This transformation is fundamental, as the carboxylic acid is the immediate precursor for amide bond formation.[5][7]

Causality: Alkaline hydrolysis is chosen over acidic conditions to minimize potential side reactions and ensure complete conversion. The use of a co-solvent like ethanol improves the solubility of the starting material in the aqueous base.[8] Refluxing provides the necessary activation energy to overcome the stability of the nitrile triple bond.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend this compound (1.0 eq.) in a 1:1 mixture of ethanol and 10% aqueous sodium hydroxide (NaOH) solution. The typical concentration is 0.2-0.5 M.

-

Reaction: Heat the mixture to reflux (approx. 90-100 °C) with vigorous stirring. Ammonia gas will be evolved, which can be monitored with moist pH paper at the top of the condenser. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 4-8 hours).

-

Work-up and Isolation: a. Cool the reaction mixture to room temperature and then further in an ice-water bath. b. Slowly acidify the solution to pH 2-3 by the dropwise addition of cold 6 M hydrochloric acid (HCl). This protonates the carboxylate salt, causing the carboxylic acid product to precipitate. c. Stir the resulting slurry in the ice bath for 30 minutes to ensure complete precipitation. d. Collect the white solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts. e. Dry the product, 4-chloro-1H-indazole-5-carboxylic acid , under vacuum at 50 °C to a constant weight.

Data Presentation:

| Parameter | Value |

| Expected Yield | 90-98% |

| Purity (by HPLC) | >97% |

| Solvent System | Ethanol/Water |

| Reagent | Sodium Hydroxide |

| Temperature | Reflux (~95 °C) |

Part 2: Regioselective N-Alkylation of 4-Chloro-1H-indazole-5-carboxylic acid

Objective: To introduce an alkyl group regioselectively at the N-1 position of the indazole ring. The N-1 position is often preferred for biological activity, and this reaction establishes the desired substitution pattern.[3][9]

Causality: The N-alkylation of indazoles can lead to a mixture of N-1 and N-2 isomers. The choice of base and solvent is critical for controlling regioselectivity. Sodium hydride (NaH) in an aprotic polar solvent like tetrahydrofuran (THF) is known to favor the formation of the thermodynamically more stable N-1 anion, leading to high N-1 selectivity upon reaction with an alkyl halide.[2][6]

Protocol:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add anhydrous THF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq.) portion-wise at 0 °C (ice-water bath).

-

Anion Formation: Add the 4-chloro-1H-indazole-5-carboxylic acid (1.0 eq.) dissolved in a minimum amount of anhydrous THF dropwise to the NaH suspension. Caution: Hydrogen gas is evolved. Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour. The solution should become clearer as the indazole salt forms.

-

Alkylation: Cool the mixture back to 0 °C and add the desired alkyl halide (e.g., ethyl bromide, 1.2 eq.) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Work-up and Isolation: a. Quench the reaction cautiously by the slow, dropwise addition of water at 0 °C to destroy any unreacted NaH. b. Acidify the aqueous mixture with 1 M HCl to pH 2-3 to ensure the carboxylic acid is in its protonated form. c. Extract the product into an organic solvent such as ethyl acetate (3 x volumes). d. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. e. Purify the crude product, 1-alkyl-4-chloro-1H-indazole-5-carboxylic acid , by column chromatography on silica gel or recrystallization.

Data Presentation:

| Parameter | Value |

| Expected Yield | 75-90% |

| N-1:N-2 Selectivity | >95:5 |

| Base | Sodium Hydride (NaH) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | 0 °C to Room Temp. |